1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene
Description
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene is a synthetic organic compound featuring a methoxy-substituted benzene ring linked via an oxyimino group to a 4-fluorobenzoyl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. The fluorine atom and methoxy group influence lipophilicity, solubility, and bioactivity, while the oxyimino group may enhance stability or participate in hydrogen bonding .
Properties
IUPAC Name |
[(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-19-14-5-3-2-4-12(14)10-17-20-15(18)11-6-8-13(16)9-7-11/h2-10H,1H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASWDOXXDTZIZ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326203 | |
| Record name | [(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331460-34-5 | |
| Record name | [(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene typically involves the reaction of 4-fluorobenzoyl chloride with 2-methoxybenzaldehyde oxime. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the oxime ester linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The fluorobenzoyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate (Compound T-0219)
- Molecular Formula : C₂₀H₁₉N₃O₇
- Molar Mass : 413.38 g/mol
- Key Features: Shares the 4-methoxybenzoate group but incorporates a dinitrophenylcyclohexylidene moiety.
1-{[(3-Fluorobenzoyl)oxy]imino}indane
- Molecular Formula: C₁₆H₁₂FNO₂
- Molar Mass : 269.27 g/mol
- Key Features : Substitutes fluorine at the 3-position on the benzoyl ring, reducing steric hindrance compared to the 4-fluorine in the target compound. This positional isomerism may affect binding interactions in biological systems .
Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine)
- Molecular Formula : C₂₆H₂₈FN₃O
- Molar Mass : 417.50 g/mol
- Key Features : A benzimidazole derivative with fluorobenzyl and methoxyphenethyl groups. While structurally distinct, the fluorine and methoxy groups mirror electronic properties seen in the target compound, suggesting overlapping solubility profiles .
Physicochemical Properties
*Estimated based on structural analogs.
- Lipophilicity (log Pow) : The target compound’s log Pow is likely lower than clethodim (4.14) due to the absence of hydrophobic thioether groups .
Biological Activity
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene, with the chemical formula and CAS number 331460-34-5, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorobenzoyl group and an oxime linkage. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.26 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene typically involves the reaction of 4-fluorobenzoyl chloride with 2-methoxybenzaldehyde in the presence of a base such as pyridine or triethylamine. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion and high yield .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds, which may enhance binding affinity to biological macromolecules. Additionally, the fluorobenzoyl moiety may improve the compound's lipophilicity and stability, influencing its pharmacokinetics and bioavailability .
Case Studies and Research Findings
- Antimicrobial Activity : Studies have indicated that derivatives of oxime compounds exhibit antimicrobial properties. While specific data on 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area .
- Anticancer Potential : Research into similar compounds has revealed promising anticancer activity. For instance, oxime derivatives have been studied for their ability to induce apoptosis in cancer cells. Investigations into the specific effects of 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene on cancer cell lines could provide insights into its therapeutic potential .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies suggest that modifications in the structure can lead to varying degrees of inhibition, making it a candidate for drug development targeting specific enzymatic activities.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-methoxybenzene | Moderate antimicrobial activity |
| 1-({[(4-Bromobenzoyl)oxy]imino}methyl)-2-methoxybenzene | High anticancer potential |
| 1-({[(4-Methylbenzoyl)oxy]imino}methyl)-2-methoxybenzene | Enzyme inhibition |
The presence of different substituents (e.g., chloro, bromo, methyl) significantly alters the biological activity of these compounds, highlighting the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
